2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, making it an interesting scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of ethanol as a solvent and sodium bicarbonate as a base . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1-methyl-1H-pyrazole
- 1-Methyl-3-nitro-1H-pyrazole
Uniqueness
2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . The presence of both an amino group and a carbonyl group in the same molecule allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-(1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-9-3-2-5(8-9)6(10)4-7/h2-3H,4,7H2,1H3 |
InChI Key |
NFJPGYSKMKOTQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CN |
Origin of Product |
United States |
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